molecular formula C16H13ClN2O2S B15209715 N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide CAS No. 143465-66-1

N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide

Cat. No.: B15209715
CAS No.: 143465-66-1
M. Wt: 332.8 g/mol
InChI Key: GJTGMOWHZXWDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide (CAS 143465-66-1) is a synthetic compound featuring a quinoline core structure and a benzenesulfonamide group, with a molecular formula of C16H13ClN2O2S and a molecular weight of 332.80 . This scaffold is recognized in scientific research as a metal-binding pharmacophore (MBP), capable of coordinating to zinc ions in the active site of metalloenzymes . Its core structure is closely related to 8-(methylsulfonylamino)quinoline (8-MSQ), a fragment identified as a potent inhibitor of Glyoxalase 1 (GLO1), a Zn²⁺-dependent enzyme . GLO1 is involved in the detoxification of metabolic byproducts and has been identified as a potential target for the treatment of anxiety and depression; inhibition of GLO1 in the brain can lead to elevated methylglyoxal levels, which may influence behavior through GABA-A receptor modulation . Furthermore, the N-(quinolin-8-yl)benzenesulfonamide scaffold has been independently identified in high-throughput screens as a suppressor of the NF-κB pathway, a critical signaling cascade regulating immune and inflammatory responses . This suggests potential research applications in oncology and immunology, particularly in disease models with constitutive NF-κB activity . The specific 4-chloro-2-methyl substitution pattern on the quinoline ring may fine-tune the compound's properties and interactions within enzymatic binding pockets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

143465-66-1

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-chloro-2-methylquinolin-8-yl)benzenesulfonamide

InChI

InChI=1S/C16H13ClN2O2S/c1-11-10-14(17)13-8-5-9-15(16(13)18-11)19-22(20,21)12-6-3-2-4-7-12/h2-10,19H,1H3

InChI Key

GJTGMOWHZXWDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)NS(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide typically involves the following steps:

    Synthesis of 4-Chloro-2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of a chloro-substituted aldehyde.

    Sulfonation: The 4-Chloro-2-methylquinoline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Formation of Benzenesulfonamide: Finally, the sulfonyl chloride intermediate is reacted with aniline to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is a quinoline derivative with a chloro group at the 4-position, a methyl group at the 2-position of the quinoline ring, and a benzenesulfonamide moiety attached to the 8-position. It has a molecular formula of C₁₆H₁₃ClN₂O₂S and a molecular weight of 332.8 g/mol. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. this compound's unique structure combines the biological activity of sulfonamides with the pharmacological potential of quinoline derivatives, making it a candidate for applications in medicinal chemistry and drug development.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Medicinal Chemistry It is used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
  • Biological Studies The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
  • Chemical Biology It serves as a tool compound to investigate the mechanisms of action of quinoline derivatives.
  • Industrial Applications The compound is used in the synthesis of dyes, pigments, and other fine chemicals.

This compound exhibits potential antimicrobial properties. Compounds with similar structures show antibacterial activity against pathogens such as Staphylococcus aureus . The compound can inhibit enzyme activities by binding to active sites, blocking substrate access, or acting as an agonist or antagonist at certain receptors.

Derivatives

Two new series of hybrid quinoline-sulfonamide complexes (M2+: Zn 2+, Cu 2+, Co 2+ and Cd 2+) derivatives were designed, synthesized, and tested for their antimicrobial activity . The synthesis involves acylation of aminoquinoline followed by complexation with metal acetate (Cu 2+, Co 2+ and Cd 2+) or chloride (Zn 2+) . The synthesized compounds were characterized by FTIR and NMR spectroscopy and by X-ray diffraction on single crystal .

Anticancer activity

4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives containing a quinolin-8-yl substituent exhibited anticancer activity against the HCT-116, MCF-7, and HeLa cell lines . The most active compound promoted cell cycle arrest in G2/M phase in cancer cells, induced caspase activity, and increased the population of apoptotic cells .

HIV-1 integrase inhibitors

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of sulfonamide-quinoline derivatives are highly sensitive to substituent positioning and functional group modifications. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Activity Ref.
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide 4-Cl, 2-CH₃, 8-benzenesulfonamide Enhanced steric bulk from methyl and chlorine; moderate solubility Moderate HIV integrase inhibition (predicted)
N-(2-Methylquinolin-8-yl)-4-acetamidobenzenesulfonamide (7) 2-CH₃, 8-sulfonamide with 4-acetamido benzene Acetamido group enhances hydrogen bonding; higher crystallinity Anticancer activity (tested)
N-(2-Methylquinolin-6-yl)-4-acetamidobenzenesulfonamide (9) 2-CH₃, 6-sulfonamide with 4-acetamido benzene Positional isomer of 7; altered binding affinity due to sulfonamide placement Lower anticancer activity vs. 7
N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (6–32) Pyridinyl core with quinolinyloxy and sulfonamide Flexible linker (quinolinyloxy) improves PPARγ binding High Gold Score (78.09–87.26) for PPARγ
N-(4-Hydroxyphenyl)benzenesulfonamide Simple benzenesulfonamide with 4-hydroxyphenyl Hydroxyl group enables strong hydrogen bonding (N–H⋯O, O–H⋯O) Antimicrobial activity

Computational and Crystallographic Insights

  • Docking Scores: Compounds with flexible linkers (e.g., quinolinyloxy in ) outperform rigid quinoline-sulfonamides in docking studies. The target compound’s Gold Score remains uncharacterized but is hypothesized to be lower .

Q & A

Q. What are the established synthetic routes for N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted quinoline amine under basic conditions. For example, 4-chlorobenzenesulfonyl chloride can react with 8-amino-4-chloro-2-methylquinoline in the presence of a base like triethylamine or pyridine in anhydrous dichloromethane or THF. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How is the crystal structure of this compound validated, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement : Iterative refinement with SHELXL to adjust atomic positions, thermal parameters, and hydrogen bonding. Validate geometric parameters (e.g., bond lengths, angles) against ORTEP-3 visualizations .
  • Validation : Check for outliers using PLATON or CIF-check tools to ensure compliance with IUCr standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm sulfonamide (-SO₂NH-) and quinoline proton environments. Discrepancies in integration may arise from tautomerism; use variable-temperature NMR or 2D experiments (HSQC, HMBC) to resolve .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺. Discrepancies between theoretical and observed m/z values require rechecking synthetic intermediates .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what docking parameters are critical?

Methodological Answer:

  • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, PARP enzymes) based on structural homology .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with:
    • Grid box : Centered on the active site (e.g., Zn²⁺ in carbonic anhydrase).
    • Scoring functions : MM-GBSA for binding free energy calculations.
  • Validation : Compare docking poses with co-crystallized ligands (PDB: 4Y0X) and perform MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity, E. coli ATCC 25922 for antimicrobial tests) and controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
  • SAR analysis : Modify substituents (e.g., replace 4-Cl with 4-F or 4-OCH₃) to isolate activity trends. For example, electron-withdrawing groups on the quinoline ring enhance anticancer potency but reduce bacterial membrane penetration .

Q. How do crystal packing interactions influence the physicochemical stability of this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O, π-π stacking) using CrystalExplorer . For instance, sulfonamide oxygen atoms often form hydrogen bonds with adjacent quinoline C-H groups, stabilizing the lattice .
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (e.g., 220–250°C) with packing density. Tightly packed crystals (density > 1.4 g/cm³) typically exhibit higher thermal stability .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they mitigated?

Methodological Answer:

  • Solvent selection : Replace dichloromethane with ethyl acetate for greener large-scale reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate sulfonylation in biphasic systems.
  • Byproduct management : Optimize workup steps (e.g., aqueous washes at pH 7–8) to remove unreacted sulfonyl chloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.